Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester
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Overview
Description
Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester typically involves multiple steps. One common method includes the reaction of pyridine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with 4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydropyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . Additionally, the compound’s sulfonyl and trifluoromethyl groups can interact with biological molecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the sulfonyl and trifluoromethyl groups.
Pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Benzenesulfonyl chloride: Contains the sulfonyl group but lacks the pyridine ring and other functional groups.
Uniqueness
Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16F3NO4S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-4-methyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C15H16F3NO4S/c1-11-8-9-19(24(21,22)12-6-4-3-5-7-12)14(10-11,13(20)23-2)15(16,17)18/h3-8H,9-10H2,1-2H3 |
InChI Key |
ADVOWEPMPNAUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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